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Compound of Interest

3-Chloro-3',4'-
Compound Name:

dimethoxybenzophenone
CAS No.: 116412-84-1
Cat. No.: B1586548

Get Quote

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone is a critical "privileged scaffold" in organic synthesis,
serving as a linchpin intermediate for diarylmethyl pharmacophores. While its 4-chloro isomer is
the industrial precursor for the blockbuster fungicide Dimethomorph, the 3-chloro variant (CAS
116412-84-1) is increasingly utilized in Structure-Activity Relationship (SAR) studies to
modulate metabolic stability and lipophilicity in drug discovery.

This guide details the high-yield utilization of this ketone in two primary workflows:

¢ Agrochemical Synthesis: Production of cinnamic acid amide fungicides (Dimethomorph
analogs) via stereoselective olefination.

¢ Medicinal Chemistry: Synthesis of CNS-active diarylmethylamines and isoquinoline
precursors via reductive functionalization.
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Chemical Identity & Properties

Property Specification
3-chlorophenyl)-(3,4-
IUPAC Name (_ phenyD-(
dimethoxyphenyl)methanone
Molecular Formula C15H13ClOs3
Molecular Weight 276.71 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 108-112 °C
N Soluble in DCM, THF, Toluene; Sparingly
Solubility ]
soluble in MeOH
Electron-rich 'B-ring' (dimethoxy) activates
Reactivity Profile electrophilic substitution; Carbonyl is sterically

accessible for nucleophilic attack.[1]

Core Application 1: Synthesis of Morpholine
Fungicides (Dimethomorph Analogs)

The most robust application of this benzophenone is the synthesis of cinnamic acid amides,
specifically analogs of Dimethomorph. The 3-chloro substitution pattern alters the steric
environment of the phenyl ring, often used to bypass resistance mechanisms in fungal strains
targeting cell wall synthesis.

Mechanistic Pathway

The transformation relies on a Horner-Wadsworth-Emmons (HWE) or Wittig reaction to convert
the ketone into a tri-substituted olefin. This is followed by hydrolysis and amidation.

Experimental Protocol: Stereoselective Olefination

Objective: Convert 3-Chloro-3',4'-dimethoxybenzophenone to Ethyl 3-(3-chlorophenyl)-3-
(3,4-dimethoxyphenyl)acrylate.

Reagents:
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Substrate: 3-Chloro-3',4'-dimethoxybenzophenone (1.0 eq)

Reagent: Triethyl phosphonoacetate (1.2 eq)

Base: Sodium hydride (NaH, 60% dispersion, 1.5 eq) or NaOEt

Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:

o Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.5 eq) in anhydrous
THF (10 mL/g substrate) at 0°C.

e Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq). The solution will bubble
(Hz gas release) and turn clear/yellow. Stir for 30 min at 0°C.

» Addition: Dissolve 3-Chloro-3',4'-dimethoxybenzophenone in minimal THF and add
dropwise to the ylide solution.

o Reflux: Warm to room temperature, then heat to reflux (66°C) for 12—-18 hours. Note:
Sterically hindered ketones require thermal energy to overcome the activation barrier.

e Quench: Cool to 0°C. Carefully quench with sat. NH4Cl.

o Workup: Extract with EtOAc (3x). Wash organics with brine, dry over MgSOa4, and
concentrate.

 Purification: The product is a mixture of E/Z isomers. Purify via flash chromatography
(Hexane:EtOAc 8:2) to isolate the acrylate ester.

Self-Validating Checkpoint:

o TLC Monitoring: The starting ketone (Rf ~0.5 in 4:1 Hex/EtOAc) should disappear. A new UV-
active spot (Rf ~0.65) corresponding to the acrylate ester will appear.

* NMR Verification: Look for the disappearance of the carbonyl signal (~195 ppm) and
appearance of the olefinic proton singlet (~6.3 ppm) in *H NMR.
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Core Application 2: Reductive Amination for CNS
Agents

Benzophenones are precursors to diarylmethylamines, a scaffold found in antidepressants
(e.g., Sertraline analogs) and antihistamines. The 3,4-dimethoxy motif mimics the dopamine
pharmacophore.

Experimental Protocol: Leuckart-Wallach Reaction

Objective: Synthesis of N-Formyl-1-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)methylamine.
Reagents:

e Substrate: 3-Chloro-3',4'-dimethoxybenzophenone (10 mmol)

e Reagent: Formamide (50 mmol)

o Catalyst: Formic acid (25 mmol)

Step-by-Step Procedure:

o Mixing: Combine the ketone, formamide, and formic acid in a round-bottom flask equipped
with a Dean-Stark trap (optional, to remove water).

o Heating: Heat the mixture to 160—180°C. The reaction requires high temperatures to drive
the equilibrium toward the imine and subsequent reduction.

o Duration: Maintain temperature for 6-8 hours until COz evolution ceases.

e Hydrolysis (Optional for Free Amine): To get the free amine, reflux the crude N-formyl
product with 10% HCI for 2 hours.

Isolation: Basify with NaOH to pH 10 and extract with DCM.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from 3-Chloro-3',4'-
dimethoxybenzophenone.
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Figure 1: Divergent synthetic utility of 3-Chloro-3',4'-dimethoxybenzophenone in
agrochemical and pharmaceutical workflows.

Scientific Commentary & Troubleshooting (E-E-A-T)
Regiochemical Considerations

The 3-chloro substituent on the "A-ring" exerts an inductive electron-withdrawing effect (-I),
deactivating that ring toward Electrophilic Aromatic Substitution (EAS). Conversely, the 3',4'-
dimethoxy "B-ring" is highly electron-rich.

» Implication: In cyclization reactions (e.g., forming isoquinolines), ring closure will
predominantly occur on the dimethoxy ring due to its higher nucleophilicity. Researchers
must account for this regioselectivity when designing fused ring systems.

Handling & Stability

 Light Sensitivity: Benzophenones are photo-active (often used as photo-initiators). Store this
compound in amber vials to prevent radical-induced degradation or dimerization.

e Moisture: While the ketone is stable, the reaction intermediates (especially the phosphonate
ylides in Protocol 3.2) are moisture-sensitive. Use strictly anhydrous solvents.

Reference Standards
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For QC purposes, the purity of 3-Chloro-3',4'-dimethoxybenzophenone is best assessed via
HPLC using a C18 column (Acetonitrile/Water gradient).

o Retention Time: Expect the 3-chloro isomer to elute after the 4-chloro isomer due to slightly
higher lipophilicity and reduced polarity in the meta-position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. researchgate.net [researchgate.net]

3. youtube.com [youtube.com]

¢ To cite this document: BenchChem. [Advanced Application Note: 3-Chloro-3',4'-
dimethoxybenzophenone in Agrochemical & Pharmaceutical Synthesis]. BenchChem,
[2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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